molecular formula C10H6N4OS2 B4008850 N-1,3-thiazol-2-yl-1,2,3-benzothiadiazole-5-carboxamide

N-1,3-thiazol-2-yl-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B4008850
M. Wt: 262.3 g/mol
InChI Key: CZASATLJXLBVGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole and benzothiadiazole derivatives has been explored through various methods, including microwave-assisted synthesis and traditional cyclization techniques. For example, microwave-assisted synthesis has been utilized for the facile preparation of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, showcasing a novel approach to generating compounds with significant biological properties (Tiwari et al., 2017). Furthermore, efficient synthetic methodologies have been developed for preparing derivatives such as 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, highlighting the versatility of these compounds for generating novel heterocyclic compounds with potential applications (Mohamed et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives emphasizes the significance of spectroscopic techniques such as IR, NMR, and mass spectra in confirming the structures of synthesized compounds. These methods provide detailed insights into the molecular architecture, facilitating a deeper understanding of how structural variations impact the compounds' properties and activities. The structural elucidation of various thiadiazole derivatives has been extensively documented, underlining the critical role of molecular structure analysis in the field of synthetic chemistry (Lijua, 2015).

Chemical Reactions and Properties

Thiadiazole derivatives participate in a variety of chemical reactions, offering a broad spectrum of biological activities. Their reactivity with different functional groups enables the synthesis of compounds with antimicrobial, anticancer, and insecticidal properties. For instance, the synthesis of thiadiazole-enaminone and its further reactions with nitrogen nucleophiles have led to the creation of new heterocyclic compounds, demonstrating the chemical versatility of thiadiazole derivatives (Raslan & Omran, 2016).

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4OS2/c15-9(12-10-11-3-4-16-10)6-1-2-8-7(5-6)13-14-17-8/h1-5H,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASATLJXLBVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC=CS3)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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